2-Ceto-D-glucosa

Descripción general

Descripción

Synthesis Analysis

The synthesis of solid D-arabino-hexos-2-ulose from D-glucose involves the enzymatic action of pyranose-2-oxidase, extracted from the mycelia of Polyporus obtusus. This process is described as simple and convenient, yielding a product free from residual D-glucose. The enzymatic conversion followed by lyophilization of the reaction solution provides solid D-glucosone (Liu et al., 1983).

Molecular Structure Analysis

X-ray crystallographic analysis has been used to determine the molecular structure of methyl 4,6-O-benzylidene-2-C-methoxycarbonylmethyl-alpha-D-ribo-hexopyranosid-3-ulose, a derivative of D-arabino-hexos-2-ulose. This study revealed the stereochemistry and molecular stacking in the crystal lattice, providing insights into the compound's molecular configuration (Liu, H., Zhang, F., & Zhang, J., 2001).

Chemical Reactions and Properties

D-Arabino-hexos-2-ulose undergoes various chemical reactions, including double reductive amination, leading to the synthesis of novel compounds such as 1-deoxy-D-galactostatin derivatives. These reactions are diastereospecific and yield compounds with significant biochemical relevance (Barili et al., 1997).

Physical Properties Analysis

The isomeric composition of D-arabino-hexos-2-ulose in aqueous solution has been determined using high-resolution NMR spectroscopy, illustrating the compound's milieu-dependent equilibrium characteristics. Changes in pH or temperature can control the equilibrium between different isomeric forms, which is crucial for understanding the physical properties of D-glucosone (Kaufmann et al., 2013).

Chemical Properties Analysis

The antioxidant capacity of D-arabino-hexos-2-ulose has been studied, highlighting its role as a key intermediate in the Maillard reaction. This compound exhibits a unique radical scavenging behavior, contributing to its potential as an antioxidant. The isomeric transformation to an antioxidant form underlines its chemical versatility and functional significance (Kanzler, C., Haase, P., & Kroh, L., 2014).

Aplicaciones Científicas De Investigación

Producción de ácido 2-cetoglucónico

La 2-Ceto-D-glucosa juega un papel crucial en la conversión microbiana de glucosa a ácido 2-cetoglucónico (2KGlcA), un ácido orgánico importante . Esta conversión es catalizada por la enzima glucosa deshidrogenasa (GlcDH), que es el catalizador limitante de la velocidad para este proceso .

Producción industrial de ácido eritórbico

La this compound es un intermedio clave en la producción industrial de ácido eritórbico, un antioxidante alimentario ampliamente utilizado . El proceso de producción implica un proceso de dos pasos: conversión microbiana de D-glucosa a ácido 2-cetoglucónico (2KGlcA) y lactonización química de 2KGlcA a ácido eritórbico .

Mejora de la producción de ácido 2-ceto-D-glucónico

Se ha demostrado que la sobreexpresión del gen que codifica la enzima gluconato-2-deshidrogenasa (GA2DH) en Gluconobacter oxydans aumenta la producción de ácido 2-ceto-D-glucónico a partir de glucosa . Este enfoque supera algunas de las limitaciones de los procesos tradicionales de fermentación microbiana, como la inhibición de sustrato/producto y la formación de subproductos .

Identificación y caracterización de las hexocinasa

La this compound se puede utilizar como sustrato para identificar, diferenciar y caracterizar las hexocinasa . Las hexocinasa son enzimas que desempeñan un papel clave en el primer paso de la vía glucolítica, catalizando la fosforilación de la glucosa a glucosa-6-fosfato.

Producción del antibiótico cortalcerona

La this compound es un intermedio clave en una vía metabólica secundaria que conduce al antibiótico cortalcerona

Mecanismo De Acción

Target of Action

The primary target of 2-Keto-D-glucose is the enzyme hexokinase . Hexokinase plays a crucial role in the glycolysis pathway, where it catalyzes the first step, i.e., the phosphorylation of glucose to glucose-6-phosphate .

Mode of Action

2-Keto-D-glucose interacts with its target, hexokinase, by serving as a substrate . The compound’s interaction with hexokinase and the resulting changes are part of the enzymatic oxidation process .

Biochemical Pathways

2-Keto-D-glucose is a key intermediate in a secondary metabolic pathway leading to the antibiotic β-pyrone cortalcerone . This pathway begins with the enzymatic oxidation of D-glucose by pyanose 2 oxidase, resulting in 2-Keto-D-glucose . This compound then participates in further reactions, leading to the production of the antibiotic β-pyrone cortalcerone .

Result of Action

The molecular and cellular effects of 2-Keto-D-glucose’s action are primarily related to its role as an intermediate in the production of the antibiotic β-pyrone cortalcerone . This antibiotic offers protection to fungi against bacteria .

Action Environment

The action, efficacy, and stability of 2-Keto-D-glucose can be influenced by various environmental factors. For instance, the enzymatic activity of hexokinase, the primary target of 2-Keto-D-glucose, can be affected by factors such as temperature and pH .

Propiedades

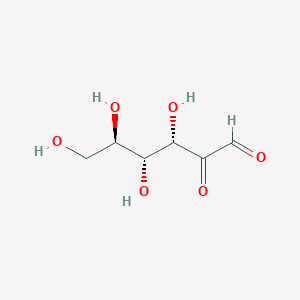

IUPAC Name |

(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,4-6,8,10-12H,2H2/t4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCNMIDLYWOTSGK-HSUXUTPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90171773 | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1854-25-7, 26345-59-5 | |

| Record name | D-Glucosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1854-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | arabino-Hexos-2-ulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26345-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ketoglucose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001854257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glucosone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026345595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ketoglucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90171773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Arabino-hexos-2-ulose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029932 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-[2-(Diaminomethylideneamino)ethylsulfanylsulfonyl]ethyl]guanidine](/img/structure/B14104.png)

![9-(4'-Aminophenyl)-9H-pyrido[3,4-b]indole](/img/structure/B14117.png)